molecular formula C38H53N5O12S B13420294 (S,R.S)-AHPC-PEG4-NHS ester

(S,R.S)-AHPC-PEG4-NHS ester

Cat. No.: B13420294
M. Wt: 803.9 g/mol
InChI Key: NRGOXURBVINXIF-DTHISRBOSA-N
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Description

(S, R, S)-AHPC-PEG4-NHS ester is a complex organic compound that belongs to the class of esters. This compound is characterized by its unique stereochemistry, which is denoted by the (S, R, S) configuration. The compound is often used in various scientific research applications due to its ability to form stable linkages with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S, R, S)-AHPC-PEG4-NHS ester typically involves the esterification reaction between an alcohol and a carboxylic acid. The reaction is catalyzed by an acid, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure the reaction goes to completion . The general reaction scheme is as follows:

R-COOH+R’-OHR-COOR’+H2O\text{R-COOH} + \text{R'-OH} \rightarrow \text{R-COOR'} + \text{H}_2\text{O} R-COOH+R’-OH→R-COOR’+H2​O

In the case of (S, R, S)-AHPC-PEG4-NHS ester, the specific reactants and conditions would be tailored to achieve the desired stereochemistry and functional groups.

Industrial Production Methods

Industrial production of esters, including (S, R, S)-AHPC-PEG4-NHS ester, often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

(S, R, S)-AHPC-PEG4-NHS ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Primary alcohol.

    Transesterification: New ester and alcohol.

Mechanism of Action

The mechanism of action of (S, R, S)-AHPC-PEG4-NHS ester involves the formation of a covalent bond between the ester group and a nucleophile, such as an amine or hydroxyl group. This reaction is facilitated by the electrophilic nature of the carbonyl carbon in the ester, which is susceptible to nucleophilic attack . The resulting product is a stable amide or ester linkage, depending on the nucleophile involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl acetate
  • Ethyl propanoate
  • Isopropyl butyrate

Uniqueness

(S, R, S)-AHPC-PEG4-NHS ester is unique due to its specific stereochemistry and functional groups, which allow it to form stable linkages with a variety of nucleophiles. This makes it particularly useful in applications where stability and specificity are crucial .

Properties

Molecular Formula

C38H53N5O12S

Molecular Weight

803.9 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C38H53N5O12S/c1-25-34(56-24-40-25)27-7-5-26(6-8-27)22-39-36(49)29-21-28(44)23-42(29)37(50)35(38(2,3)4)41-30(45)11-13-51-15-17-53-19-20-54-18-16-52-14-12-33(48)55-43-31(46)9-10-32(43)47/h5-8,24,28-29,35,44H,9-23H2,1-4H3,(H,39,49)(H,41,45)/t28-,29+,35-/m1/s1

InChI Key

NRGOXURBVINXIF-DTHISRBOSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)O

Origin of Product

United States

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